![molecular formula C10H4F9NO B2777125 2,4,6-Tris(trifluoromethyl)benzamide CAS No. 25753-21-3](/img/structure/B2777125.png)
2,4,6-Tris(trifluoromethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of 2,4,6-Tris(trifluoromethyl)benzamide involves the reaction of aniline derivatives with trifluoromethylating agents. One common route is the reaction of 2,4,6-tris(trifluoromethyl)aniline (a precursor) with benzoyl chloride or benzoyl bromide. The resulting product is the target compound, 2,4,6-Tris(trifluoromethyl)benzamide .
Scientific Research Applications
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of other valuable molecules. For instance:
- 2,4,6-Tris(trifluoromethyl)aniline : A fluorinated substituent that finds applications in medicinal chemistry . It can be used as a building block for drug development.
Biological Imaging
In addition to cell analysis, 2,4,6-Tris(trifluoromethyl)benzamide could be utilized in biological imaging techniques. Its fluorescence properties make it suitable for labeling specific biomolecules (e.g., proteins, lipids) within living organisms .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the synthesis of 2,4,6-tris(trifluoromethyl)aniline . This derivative is a fluorinated substituent that has become a valuable tool in medical chemistry .
Mode of Action
Its derivative, 2,4,6-tris(trifluoromethyl)aniline, is known to be used in medical chemistry . The trifluoromethyl groups in these compounds can enhance the lipophilicity and metabolic stability, which could potentially improve the interaction with their targets .
Biochemical Pathways
It’s worth noting that fluorinated compounds like this are often used in the design of pharmaceuticals and agrochemicals due to their unique properties, such as high electronegativity, small size, and strong c-f bond, which can significantly influence the biochemical properties of the molecules .
Result of Action
Its derivative, 2,4,6-tris(trifluoromethyl)aniline, is known to be used in medical chemistry , suggesting that it may have potential therapeutic effects.
properties
IUPAC Name |
2,4,6-tris(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F9NO/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULXQCOKFJQXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)N)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(trifluoromethyl)benzamide |
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